Product packaging for N-Hydroxy Ticagrelor(Cat. No.:CAS No. 1644461-92-6)

N-Hydroxy Ticagrelor

Katalognummer: B1142903
CAS-Nummer: 1644461-92-6
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: HRRGLQQOMMYJIB-FNOIDJSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Hydroxy Ticagrelor (CAS 1644461-92-6) is a significant chemical entity in pharmaceutical and analytical research, primarily recognized as a metabolite or impurity of Ticagrelor . Ticagrelor is a well-established, reversible P2Y12 platelet adenosine diphosphate (ADP) receptor antagonist used to reduce the risk of thrombotic cardiovascular events in patients with Acute Coronary Syndrome (ACS) . As a cyclopentyltriazolopyrimidine, it represents a distinct chemical class from the thienopyridines, offering a rapid onset and reversible antiplatelet effect without requiring metabolic activation . The primary research value of this compound lies in its application as a critical reference standard in the development and quality control of Ticagrelor. Researchers utilize this compound for impurity identification and quantification, metabolic pathway studies, and ensuring the safety and efficacy of the pharmaceutical product through rigorous analytical methods. Its mechanism of action is closely related to that of the parent drug, involving antagonism of the P2Y12 receptor on platelets, thereby inhibiting ADP-mediated platelet activation and aggregation . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should handle this material with care, adhering to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1644461-92-6

Molekularformel

C23H28F2N6O5S

Molekulargewicht

538.6 g/mol

IUPAC-Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1

InChI-Schlüssel

HRRGLQQOMMYJIB-FNOIDJSQSA-N

Isomerische SMILES

CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO

Kanonische SMILES

CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO

Synonyme

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

Herkunft des Produkts

United States

Ii. Chemical Synthesis and Derivatization Strategies for N Hydroxy Ticagrelor

Retrosynthetic Analysis for N-Hydroxy Ticagrelor (B1683153) Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-Hydroxy Ticagrelor, this process involves identifying key disconnections in its complex structure. The primary disconnections are typically made at the triazolopyrimidine core, the cyclopentane (B165970) ring, and the N-hydroxy group. This approach allows chemists to devise a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined. A common strategy involves the synthesis of a protected aminocyclopentanetriol derivative, which serves as a crucial intermediate. googleapis.com

Development of Novel Synthetic Pathways

The introduction of the N-hydroxy group is a critical step in the synthesis of this compound. Direct N-hydroxylation of Ticagrelor or its precursors can be challenging due to the presence of multiple reactive nitrogen atoms. Researchers have investigated various N-hydroxylating agents and conditions to achieve regioselectivity. One approach involves the oxidation of a precursor amine. For instance, the oxidation of a tyrosine ethyl ester has been shown to yield the corresponding oxime in high yield using reagents like sodium tungstate (B81510) with hydrogen peroxide. researchgate.net Another potential route could involve the use of N-benzyl oxammonium hydrochloride in a basic medium to achieve hydroxylamination. google.com

The stereochemistry of the cyclopentane ring is crucial for the biological activity of Ticagrelor and its metabolites. Achieving the correct all-cis configuration of the substituents on the cyclopentane ring is a significant challenge. researchgate.net Stereoselective reduction of a ketone intermediate is a common strategy to establish the desired stereoisomer. researchgate.netgoogle.com Biocatalytic reductions using ketoreductases have shown promise in achieving high enantioselectivity and conversion rates for key chiral alcohol intermediates. researchgate.net For example, a ketoreductase from Rhodococcus kyotonensis has been used for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate, with high enantiomeric excess. researchgate.net

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This includes the careful selection of solvents, reagents, catalysts, and reaction temperatures. For instance, in the synthesis of Ticagrelor, the condensation of the pyrimidine (B1678525) amine with the cyclopentyl derivative has been optimized using different bases and solvents to improve yield and reduce impurity formation. rasayanjournal.co.inresearchgate.net The use of flow chemistry for certain reactions, like a Claisen rearrangement, has also been explored to improve efficiency and safety. acs.org

Stereoselective Synthesis Approaches

Precursor Chemistry and Intermediate Characterization

The synthesis of this compound relies on the preparation and characterization of several key precursors and intermediates. One of the central intermediates is the aminocyclopentanetriol derivative. googleapis.com Its synthesis often starts from D-ribose and involves multiple steps, including protection of hydroxyl groups, derivatization, and reduction. google.com Another key precursor is the triazolopyrimidine core, which is typically formed by the diazotization of a diaminopyrimidine derivative followed by cyclization. nih.gov The characterization of these intermediates is crucial to ensure their purity and correct structure before proceeding to the next step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for this purpose. rasayanjournal.co.inresearchgate.net

Derivatization for Analytical or Biological Assessment

Derivatization of this compound is often necessary for its quantification in biological matrices or for structure-activity relationship studies. For analytical purposes, derivatization can enhance the compound's detectability by various analytical techniques. For example, Ticagrelor's secondary amino group can be reacted with dansyl chloride to produce a highly fluorescent derivative, which can be measured spectrofluorimetrically. jrespharm.com This approach could potentially be adapted for this compound. For biological assessment, derivatives of Ticagrelor have been synthesized to explore their antiplatelet activity. nih.govrsc.org These studies provide valuable insights into the structural requirements for P2Y12 receptor antagonism.

Data Tables

Table 1: Key Intermediates in the Synthesis of Ticagrelor and its Analogs

Compound NameChemical StructureRole in SynthesisReference
(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diolC7H15NO4Core cyclopentane fragment googleapis.com
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (B103838)C7H7Cl2N3O2SPyrimidine precursor rasayanjournal.co.in
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineC9H10F2NChiral amine side chain nih.gov
(S)-2-chloro-1-(3,4-difluorophenyl)ethanolC8H7ClF2OChiral alcohol intermediate researchgate.net

Table 2: Analytical Techniques for Characterization

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification rasayanjournal.co.inresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of intermediates and final product rasayanjournal.co.in
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysis rasayanjournal.co.in
SpectrofluorimetryQuantification after derivatization jrespharm.com

Compound Names Mentioned in this Article

this compound

Ticagrelor

(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

(S)-2-chloro-1-(3,4-difluorophenyl)ethanol

Dansyl chloride

D-ribose

Sodium tungstate

Hydrogen peroxide

N-benzyl oxammonium hydrochloride

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, an active metabolite of Ticagrelor, is intrinsically linked to the manufacturing process of the parent drug. Consequently, the application of green chemistry principles is most prominently documented in the synthesis of Ticagrelor and its crucial intermediates. These sustainable strategies aim to reduce the environmental impact, improve safety, and increase the efficiency of the chemical processes. The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and solvents, are increasingly being integrated into the synthesis pathways. tudelft.nl

A primary focus of green innovation in this context is the adoption of biocatalysis. tudelft.nlacs.org Enzymatic reactions offer significant advantages over traditional chemical methods by providing high stereo-, regio-, and chemoselectivity under mild conditions, which simplifies purification processes and reduces the need for protecting groups. acs.orgnih.gov This approach not only minimizes waste but also circumvents the use of hazardous reagents and heavy metal catalysts often required in conventional organic synthesis. nih.govgoogle.com

The development of biocatalytic routes for key intermediates of Ticagrelor, particularly the chiral cyclopropylamine (B47189) core, represents a significant advancement in sustainable pharmaceutical manufacturing. nih.govwhiterose.ac.uk Traditional chemical methods for producing these intermediates are often lengthy and rely on expensive chiral auxiliaries or metal catalysts. google.comwhiterose.ac.uk In contrast, biocatalysis employs enzymes like ketoreductases, lipases, amidases, and engineered heme proteins to achieve high stereoselectivity in fewer steps. nih.govresearchgate.net

For example, engineered enzymes have been used for the highly stereoselective cyclopropanation of 3,4-difluorostyrene (B50085) to produce a key cyclopropane (B1198618) precursor of Ticagrelor. nih.gov This single-step biocatalytic route achieves high diastereoselectivity (>99% dr) and enantioselectivity (98% ee), offering a more efficient and cleaner alternative to multi-step chemical syntheses. nih.gov Similarly, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are employed for the asymmetric reduction of ketone precursors to furnish chiral alcohols, which are vital synthons for Ticagrelor. researchgate.netresearchgate.net

Table 1: Comparison of Biocatalytic and Chemical Synthesis for a Key Ticagrelor Intermediate ((S)-2-Chloro-1-(3,4-difluorophenyl)ethanol)
MethodCatalyst/ReagentSelectivity (ee %)Conversion/YieldKey AdvantagesReference
Biocatalytic ReductionAlcohol Dehydrogenase (Rhky-ADH)>99%>99% conversionHigh stereoselectivity, mild conditions, environmentally friendly. researchgate.net
Biocatalytic ReductionGeotrichum candidum ZJPH190798.1%97.9% yieldHigh yield and enantioselectivity, uses whole-cell biocatalyst. acs.org
Chemical ReductionBorane-methyl sulfide (B99878) complex & chiral compoundsNot specifiedNot specifiedEstablished chemical method. researchgate.net

The principles of green chemistry also guide the selection of solvents and reagents. A significant portion of waste in pharmaceutical manufacturing comes from solvents. mdpi.com Efforts to create a greener synthesis for Ticagrelor involve replacing hazardous solvents with more environmentally benign alternatives like water, or reducing solvent usage altogether. mdpi.comnih.gov

One innovative approach is the use of Deep Eutectic Solvents (DESs) as a co-solvent in biocatalytic reactions. mdpi.com The addition of certain DESs to the aqueous reaction medium has been shown to improve substrate loading and enhance cofactor regeneration, leading to higher productivity. mdpi.com For instance, in the bioreduction of a key ketone precursor for Ticagrelor, the use of a choline (B1196258) acetate (B1210297)/lysine-based DES enabled a 3.3-fold increase in substrate loading. mdpi.com

Table 2: Application of Green Solvents and Reagents in Ticagrelor Synthesis
Green AlternativeReaction StepAdvantageReference
Water and Acetonitrile (B52724) MixtureDiazotization for triazole ring formationReduces use of hazardous organic solvents. nih.govresearchgate.net
Resin-NO₂Diazotization for triazole ring formationSafer, solid-supported reagent, avoids hazardous traditional reagents. nih.govresearchgate.net
Deep Eutectic Solvents (DESs)Biocatalytic reduction of ketone intermediateIncreases substrate loading, improves process intensity, potentially greener medium. mdpi.com
Dichloromethane (DCM) and aq. HCl (biphasic)Deprotection stepReduced reaction time and impurities compared to single-phase protic solvents. nih.gov

By integrating these green chemistry principles, particularly biocatalysis and the use of safer solvents and reagents, the synthesis of Ticagrelor becomes more sustainable. These improvements in the synthesis of the parent compound directly translate to a greener pathway for the production of its derivatives, including this compound.

Iii. Metabolic Characterization of N Hydroxy Ticagrelor

Enzymatic Pathways of Formation

The biotransformation of ticagrelor (B1683153) into its metabolites is a complex process primarily orchestrated by specific enzyme systems within the body.

Cytochrome P450 Monooxygenases Involvement

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4 and CYP3A5, plays a pivotal role in the metabolism of ticagrelor. tga.gov.auresearchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating these pathways. researchgate.net

Ticagrelor is extensively metabolized by CYP3A4/5. fda.gov The formation of its major active metabolite, AR-C124910XX, occurs through O-deethylation, and another significant pathway involves N-dealkylation to form AR-C133913XX. researchgate.net In vitro experiments have shown that ticagrelor can act as a weak inhibitor of CYP3A4. fda.gov.twncats.iospandidos-publications.com Interestingly, ticagrelor's interaction with CYP3A4 can be complex, exhibiting effects that range from activation to inhibition depending on the specific substrate and pathway being examined. tga.gov.au

Studies using rat liver microsomes have determined the IC50 and Ki values of ticagrelor for CYP3A4 to be 67.84 µM and 26.47 µM, respectively, indicating a weaker inhibitory effect. spandidos-publications.com In human liver microsomes, ticagrelor inhibited midazolam 4-hydroxylation with an IC50 of 8.2 μM. researchgate.netncats.io It is important to note that while ticagrelor itself does not require metabolic activation to exert its antiplatelet effect, its metabolism is crucial for its clearance. researchgate.netnih.govnih.gov

The kinetic parameters for the formation of the main metabolites in human liver microsomes have been determined, with apparent Km values of 27.0 and 38.8 μM and Vmax values of 730 and 417 pmol/min/mg for AR-C124910XX and AR-C133913XX, respectively. researchgate.net

Flavin-Containing Monooxygenases (FMOs) Potential Contribution

Flavin-containing monooxygenases (FMOs) are another class of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing soft nucleophiles like nitrogen and sulfur. plos.orgwikipedia.org FMOs, particularly FMO1 and FMO3, are expressed in the liver and other tissues and are known to metabolize a wide array of compounds. plos.org

While the primary metabolic pathways of ticagrelor are attributed to CYP enzymes, the chemical structure of ticagrelor, which contains nitrogen and sulfur heteroatoms, suggests a potential for FMO-mediated metabolism. wikipedia.orgnih.gov FMOs specialize in oxidizing such heteroatoms. wikipedia.org However, current literature predominantly focuses on the role of CYPs in ticagrelor metabolism, and the specific contribution of FMOs to the formation of N-Hydroxy Ticagrelor requires further investigation.

Other Oxidative Enzyme Systems

Beyond the well-established role of CYP3A4/5, other oxidative enzyme systems could theoretically contribute to the metabolism of ticagrelor, although their roles are considered minor. The broad substrate specificity of various oxidative enzymes means that minor metabolic pathways may exist. However, extensive research has consistently pointed to CYP3A4 and CYP3A5 as the principal enzymes responsible for the oxidative metabolism of ticagrelor. tga.gov.augoogle.comnih.gov

Identification and Characterization of this compound from Biological Matrices (Preclinical Models)

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in drug discovery and development for predicting a compound's fate in the body. if-pan.krakow.plnuvisan.com These studies typically utilize subcellular fractions like liver microsomes or whole-cell systems such as hepatocytes. if-pan.krakow.plnuvisan.com

Liver Microsomes: Liver microsomes are a commonly used in vitro tool as they contain a high concentration of drug-metabolizing enzymes, including CYPs. evotec.com The stability of a compound is assessed by incubating it with liver microsomes in the presence of necessary cofactors like NADPH and monitoring its disappearance over time. evotec.comnih.gov For ticagrelor, studies with human liver microsomes have been crucial in identifying the roles of CYP3A4 and CYP3A5 in its metabolism and in determining kinetic parameters for metabolite formation. researchgate.net The intrinsic clearance (CLint) of a compound, a measure of its metabolic stability, can be determined from these experiments. if-pan.krakow.plnih.gov

Hepatocytes: Hepatocytes, both fresh and cryopreserved, represent a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. if-pan.krakow.pl They are considered the gold standard for in vitro metabolism studies. if-pan.krakow.pl Studies with human hepatocytes have confirmed that ticagrelor is not an inducer of CYP1A2 or CYP3A4 at concentrations up to 20 μM. researchgate.netncats.io The metabolic stability of compounds in hepatocytes can provide a good correlation with in vivo clearance. mdpi.comtandfonline.com

Table 1: In Vitro Metabolic Systems for Drug Stability Studies

In Vitro System Description Key Features
Liver Microsomes Subcellular fractions of the liver containing membrane-bound drug-metabolizing enzymes. evotec.com High concentration of CYP enzymes; cost-effective and easy to use. evotec.com

| Hepatocytes | Intact liver cells, used fresh or cryopreserved. if-pan.krakow.pl | Contain both Phase I and Phase II enzymes and cofactors; provide a more comprehensive metabolic profile. if-pan.krakow.pl |

Ex Vivo Metabolic Profile Analysis

Ex vivo analysis involves the study of metabolic processes in tissues taken from an organism that has been treated with a drug. This approach bridges the gap between in vitro studies and in vivo conditions. For ticagrelor, ex vivo experiments measuring platelet aggregation in blood from animals dosed with the drug have demonstrated a strong correlation between its pharmacokinetic and pharmacodynamic profiles. tga.gov.au Analysis of biological matrices such as plasma, urine, and feces from preclinical animal models and human subjects allows for the identification and quantification of metabolites. oup.com In studies with radiolabeled ticagrelor, major circulating components in plasma and feces were identified as ticagrelor and its active metabolite AR-C124910XX. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Description
Ticagrelor A P2Y12 platelet inhibitor. wikipedia.org
This compound A metabolite of Ticagrelor.
AR-C124910XX The major active metabolite of Ticagrelor. oup.com
AR-C133913XX An inactive metabolite of Ticagrelor. fda.gov

Interspecies Metabolic Comparisons in Preclinical Models

Studies in preclinical animal models, including mice, rats, and marmosets, have been conducted to understand the metabolism of ticagrelor and to ensure these species have metabolic profiles comparable to humans for toxicity testing. nih.gov

The major metabolic pathways observed in humans are qualitatively similar across the preclinical species studied. service.gov.uktga.gov.au In mice, rats, and marmosets, the primary metabolites identified were also AR-C124910XX and AR-C133913XX. nih.govnih.gov Ticagrelor and its active metabolite, AR-C124910XX, were the main components found in the plasma of all these species, mirroring the human plasma profile. nih.gov

Despite the qualitative similarities, some quantitative differences in metabolism have been noted. For example, the production of the active metabolite AR-C124910XX in dogs was found to be quantitatively different enough from humans that the dog was not considered a suitable non-rodent species for certain toxicity studies. service.gov.uk Furthermore, metabolites formed through glucuronidation of ticagrelor or its oxidized forms were found at higher levels in human urine compared to other species. tga.gov.au

Excretion patterns were also broadly similar across species, with fecal excretion being the predominant route of elimination for ticagrelor and its metabolites in mice, rats, and marmosets, which is consistent with findings in humans. nih.govnih.gov

Table 2: Interspecies Comparison of Ticagrelor Metabolism

Species Major Metabolites Primary Excretion Route Qualitative Similarity to Humans Key Differences Noted
Human AR-C124910XX, AR-C133913XX Feces, Urine - Higher levels of glucuronidated metabolites in urine. tga.gov.au
Mouse AR-C124910XX, AR-C133913XX Feces Yes nih.gov -
Rat AR-C124910XX, AR-C133913XX Feces Yes nih.gov Radioactivity distributed to the placenta but not significantly to the fetus. service.gov.uk
Marmoset AR-C124910XX, AR-C133913XX Feces Yes nih.gov -
Dog AR-C124910XX - - Quantitative production of AR-C124910XX differs significantly from humans. service.gov.uk

Iv. Preclinical Pharmacological and Biological Activity of N Hydroxy Ticagrelor

In Vitro Receptor Binding and Functional Assays

N-Hydroxy Ticagrelor (B1683153) is considered an inactive metabolite with respect to the P2Y12 receptor, the primary target of ticagrelor. oup.comunimi.itnih.gov Molecular dynamics and ensemble docking simulations have corroborated this, demonstrating that N-Hydroxy Ticagrelor (referred to as M5 in the study) exhibits significantly weaker binding to the P2Y12 receptor in comparison to both the parent compound, ticagrelor, and its active metabolite, AR-C124910XX. nih.gov This lack of significant binding affinity means it does not function as an effective antagonist or agonist at the P2Y12 receptor.

While ticagrelor is known to inhibit the Equilibrative Nucleoside Transporter 1 (ENT1), thereby increasing extracellular adenosine (B11128) concentrations, this compound demonstrates markedly weaker activity at this transporter. jacc.org In studies using recombinant human cell systems, this compound was found to have a very low affinity for ENT1. jacc.orgresearchgate.net This is quantified by its high inhibition constant (Ki), indicating low potency.

Table 1: Comparative ENT1 Inhibition Affinity

CompoundInhibition Constant (Ki) for ENT1
This compound (AR-C133913XX) 23,000 nM jacc.org
Ticagrelor41 nM jacc.orgservice.gov.uk
AR-C124910XX (Active Metabolite)330 nM jacc.org

A higher Ki value indicates weaker binding affinity and lower inhibitory potency.

Secondary pharmacology screening has been conducted to assess the activity of this compound at other molecular targets. In a functional assay, it did not show inhibitory activity on P2Y13 receptor responses. service.gov.uk However, studies on urate transport have shown that this compound, along with ticagrelor and its active metabolite, can inhibit the organic anion transporter 3 (OAT-3)-mediated uptake of urate in vitro. service.gov.uk Further in vitro assays revealed no significant inhibition of aromatase or adenosine deaminase at concentrations up to 10 µM and 20 µM, respectively. service.gov.uk

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

Cellular Pharmacology Studies

Consistent with its characterization as an inactive metabolite at the P2Y12 receptor, this compound does not contribute to the direct inhibition of ADP-induced platelet aggregation. The antiplatelet effect of ticagrelor is mediated by blocking the P2Y12 receptor, which is essential for amplifying and sustaining platelet aggregation in response to adenosine diphosphate (B83284) (ADP). jacc.org Given this compound's negligible binding to this receptor, it does not prevent this critical activation step. unimi.itnih.gov

The P2Y12 receptor is a G-protein coupled receptor that, upon activation by ADP, signals through the Gαi protein. This action inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govjacc.orgdiva-portal.org Reduced cAMP levels relieve the inhibition on platelet activation. Furthermore, P2Y12 signaling activates phosphoinositide 3-kinase (PI3K), which subsequently activates downstream effectors such as Akt and the GTPase Rap1b, promoting the conformational change of glycoprotein (B1211001) IIb/IIIa receptors required for platelet aggregation. drugbank.comdiva-portal.org

Direct experimental studies detailing the specific effects of isolated this compound on these individual signal transduction pathways are not extensively documented in the reviewed literature. However, based on its established inactivity at the P2Y12 receptor, it is not expected to antagonize ADP's downstream effects. unimi.itnih.gov Therefore, this compound is not anticipated to prevent the ADP-mediated decrease in cAMP or the subsequent activation of the PI3K/Akt/Rap1b signaling cascade.

Effects on Adenosine Uptake and Metabolism

Ticagrelor and its active metabolite, this compound (AR-C124910XX), have been shown to inhibit the cellular uptake of adenosine. ahajournals.org This action is primarily mediated through the inhibition of the equilibrative nucleoside transporter 1 (ENT1). nih.gov By blocking ENT1, Ticagrelor and this compound increase the extracellular concentration and half-life of adenosine. nih.gov This elevation in adenosine levels can enhance its physiological effects, such as increasing coronary blood flow and providing cardioprotection. nih.govresearchgate.net

In vitro studies have demonstrated that Ticagrelor potently inhibits adenosine uptake by human red blood cells, with a reported IC50 of 100 nM. service.gov.uk Further investigations in various cell lines, including dog MDCK, human MCF7, and rat H4IIE cells, have shown concentration-dependent inhibition of sodium-independent adenosine uptake, with IC50 values of 34.3, 60.6, and 104.2 nM, respectively. service.gov.uk These findings suggest that the inhibition of the sodium-independent nucleoside transporter ENT-1 is the likely mechanism. service.gov.uk

However, a study in patients with stable coronary artery disease undergoing percutaneous coronary intervention found no significant effect of either 60 mg or 90 mg twice-daily doses of Ticagrelor on in vitro adenosine uptake or plasma adenosine concentrations compared to clopidogrel. ahajournals.org The researchers noted that their study was limited by its small sample size and that it only assessed adenosine uptake in whole blood and circulating levels, not at the tissue level. ahajournals.org

It is important to note that Ticagrelor and its major metabolites have not been found to inhibit adenosine deaminase at concentrations up to 20 µM. service.gov.uk

Preclinical In Vivo Pharmacodynamic Studies (e.g., animal models of thrombosis, if relevant)

Preclinical studies in animal models have been crucial in elucidating the in vivo pharmacodynamic effects of Ticagrelor, the parent compound of this compound. These studies have consistently demonstrated the potent and reversible antiplatelet and antithrombotic effects of Ticagrelor.

In a mouse model of ferric chloride-induced carotid artery injury, treatment with Ticagrelor markedly reduced neointima formation, a key process in vessel restenosis after injury. ahajournals.org Specifically, the neointima area in control mice was 39,921 ± 22,749 μm², whereas in mice treated with Ticagrelor both before and 4 hours after the injury, the area was significantly smaller at 3,705 ± 2,600 μm² (P<0.01). ahajournals.org Interestingly, administering Ticagrelor only before the injury or only starting from 4 hours post-injury was not effective, highlighting the importance of sustained P2Y12 inhibition. ahajournals.org

Another study using a laser injury model in the mouse cremasteric arterioles showed that Ticagrelor significantly attenuated the formation of thrombi. ahajournals.org The effect of Ticagrelor in wild-type (P2Y12+/+) mice was comparable to the reduced thrombus formation observed in P2Y12-deficient (P2Y12−/−) mice. ahajournals.orgnih.gov Furthermore, Ticagrelor did not produce any additional antithrombotic effect in the P2Y12-deficient mice, confirming its selectivity for the P2Y12 receptor. ahajournals.orgnih.gov

Animal models have also suggested that Ticagrelor offers a wider therapeutic window compared to thienopyridines like clopidogrel. researchgate.net In a rat model, the ratio of the dose causing a three-fold increase in bleeding time to the dose achieving 50% restoration of blood flow (a measure of antithrombotic efficacy) was 9.7 for Ticagrelor, compared to 2.0 for clopidogrel. researchgate.netquest.com.np Similar findings were observed in dog models, indicating a greater separation between the antithrombotic and bleeding effects of Ticagrelor. researchgate.netquest.com.np

The table below summarizes key findings from preclinical in vivo studies of Ticagrelor.

Animal ModelInjury TypeKey FindingsReference
MouseFerric Chloride-induced carotid artery injuryTicagrelor significantly reduced neointima formation when administered before and after injury. ahajournals.org
MouseLaser-induced cremasteric arteriole injuryTicagrelor attenuated thrombus formation to a similar extent as P2Y12 receptor deficiency. ahajournals.orgnih.gov
RatThrombosis/Hemostasis ModelTicagrelor demonstrated a wider therapeutic window (antithrombotic vs. bleeding effects) compared to clopidogrel. researchgate.netquest.com.np
DogThrombosis/Hemostasis ModelTicagrelor showed a greater separation between antithrombotic efficacy and bleeding time compared to clopidogrel. researchgate.netquest.com.np

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies have been conducted on analogues of Ticagrelor to explore the structural requirements for its biological activities and to potentially dissociate its antiplatelet and other effects, such as antibacterial activity.

One study synthesized a series of 1,2,3-triazolo[4,5-d]pyrimidines structurally related to Ticagrelor, including known metabolites and simplified analogues. nih.govresearchgate.net The aim was to investigate whether the antiplatelet and antibacterial properties could be separated. nih.govresearchgate.net The research found that some of the newly synthesized compounds retained antiplatelet activity while losing their in vitro antibacterial effects, suggesting that these two activities are not intrinsically linked. nih.govresearchgate.net

Another area of SAR exploration involves modifying the chemical structure to improve pharmacokinetic properties or to introduce additional therapeutic actions. For instance, ongoing research is focused on creating quaternary ammonium (B1175870) derivatives to potentially enhance oral bioavailability through prodrug strategies. vulcanchem.com Additionally, there is interest in developing dual P2Y12/PPARγ agonists by leveraging the cyclopropylamine (B47189) moiety of the molecule, which could offer insulin-sensitizing effects beneficial for diabetic atherosclerosis. vulcanchem.com

The synthesis of Deshydroxyethoxy ticagrelor (AR-C124910), a metabolite of Ticagrelor, has also been a focus. glpbio.com This compound itself exhibits both antimicrobial and antiplatelet activities. glpbio.com

Further SAR studies on thiadiazole derivatives have also been conducted, indicating that specific substitutions on the aryl side group can influence the potency of antiplatelet activity against different agonists like ADP and arachidonic acid. brieflands.com

Investigation of Non-P2Y12 Mediated Biological Activities (e.g., antimicrobial)

Beyond its primary role as a P2Y12 receptor antagonist, Ticagrelor and its active metabolite, this compound, have been investigated for other biological activities, most notably antimicrobial effects.

In vitro studies have demonstrated that Ticagrelor and its metabolite, AR-C124910XX, possess bactericidal activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). scielo.org.cojwatch.org The minimal bactericidal concentration for Ticagrelor was reported to be 20 μg/mL for several of these strains. scielo.org.co Ticagrelor has also been shown to inhibit biofilm formation by MRSA, MRSE, and VRE in a dose-dependent manner. scielo.org.co

In a mouse model, conventional oral antiplatelet doses of Ticagrelor were found to inhibit the growth of S. aureus biofilms on pre-infected implants and reduce the dissemination of bacteria to the surrounding tissues. scielo.org.co Another study in mice demonstrated that low doses of Ticagrelor, equivalent to those used in patients with acute coronary syndromes, were effective in preventing Staphylococcus aureus endocarditis. nih.gov

The table below provides a summary of the in vitro antibacterial activity of Ticagrelor.

Bacterial StrainActivityKey FindingsReference
Gram-positive bacteria (including MRSA, MRSE, VRE)BactericidalTicagrelor and its metabolite showed activity against drug-resistant strains. scielo.org.cojwatch.org
Staphylococcus aureusBiofilm inhibition, BactericidalTicagrelor inhibited biofilm formation and showed bactericidal effects in vitro and in a mouse implant model. scielo.org.co
Clostridioides difficileBactericidalTicagrelor exhibited a minimum inhibitory concentration below 40 μg/mL for all tested ribotypes. scielo.org.co

It is important to note that while these findings are promising, the bactericidal concentrations observed in vitro are generally higher than the systemic levels achieved with standard antiplatelet dosing. jwatch.org However, it has been suggested that antibacterial activity at infection sites might still be achieved through local accumulation of the drug, possibly driven by platelets. jwatch.org Further research, including randomized clinical trials, is needed to determine the clinical relevance of these antimicrobial properties. jwatch.orgnih.gov

Vi. Computational Chemistry and Molecular Modeling of N Hydroxy Ticagrelor

Molecular Docking Studies with Target Receptors (e.g., P2Y12)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-Hydroxy Ticagrelor (B1683153), the primary target of interest is the P2Y12 receptor, a key player in platelet aggregation.

Findings from Ticagrelor and AR-C124910XX:

Docking studies have revealed that Ticagrelor binds to a different site on the P2Y12 receptor than the endogenous agonist ADP, acting as an allosteric antagonist. brilintahcp.comahajournals.org This binding is reversible and non-competitive. researchgate.net In silico docking simulations have shown that Ticagrelor penetrates deep into the orthosteric binding pocket of the P2Y12 receptor. nih.govresearchgate.net The binding is stabilized by various interactions, including hydrogen bonds and hydrophobic interactions with key residues within the receptor's binding cavity. The active metabolite, AR-C124910XX, is understood to have a comparable pharmacological profile and binds to the P2Y12 receptor in a similar manner to Ticagrelor. ahajournals.org

Inferred Implications for N-Hydroxy Ticagrelor:

The introduction of a hydroxyl group on the nitrogen atom of the cyclopropylamino moiety to form this compound would likely alter its binding affinity and interaction profile with the P2Y12 receptor. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds with amino acid residues in the binding pocket. This could either enhance or slightly modify the binding affinity compared to Ticagrelor. The increased polarity from the hydroxyl group might also influence the compound's orientation within the binding site. The precise impact would depend on the specific conformational changes induced by this modification and the microenvironment of the binding pocket. General principles suggest that such a modification can affect the binding energetics of the ligand-receptor interaction. hyphadiscovery.com

Table 6.1.1: Predicted Docking Scores and Key Interacting Residues for Ticagrelor with the P2Y12 Receptor
CompoundPredicted Docking Score (kcal/mol)Key Interacting Residues (Hypothesized)Reference
TicagrelorNot explicitly stated in provided search resultsTyr105, Tyr109, Cys194 researchgate.net
AR-C124910XXNot explicitly stated in provided search resultsAssumed similar to Ticagrelor ahajournals.org
This compoundNot availablePotentially altered interactions due to the hydroxyl groupN/A

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time.

Findings from Ticagrelor and its Metabolites:

MD simulations have been employed to study the interaction of Ticagrelor and its major metabolites with the P2Y12 receptor. researchgate.net These simulations have helped to understand the dynamic nature of the binding and the stability of the complex. For instance, some studies have used MD simulations to investigate the binding modes of various ligands, including Ticagrelor, within the P2Y12 receptor's transmembrane bundle. researchgate.net All-atom MD simulations have also been used to study the full-length P2Y12 receptor in different membrane environments to assess the binding of Ticagrelor and its metabolites.

Inferred Implications for this compound:

Table 6.2.1: Summary of Molecular Dynamics Simulation Findings for Ticagrelor
Simulation AspectFindings for TicagrelorPotential Implications for this compoundReference
Binding StabilityForms a stable complex with the P2Y12 receptor.The hydroxyl group could either increase or decrease binding stability depending on new interactions formed. researchgate.net
Conformational ChangesInduces a specific conformational state in the receptor.May induce a slightly different conformational response in the P2Y12 receptor. researchgate.net
Solvent InteractionsThe hydrophobic parts of the molecule are shielded from the solvent.Increased polarity may lead to different interactions with water molecules in the binding pocket.N/A

Prediction of Pharmacokinetic Properties and Metabolic Fate (e.g., ADMET prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of computational drug discovery, helping to forecast the pharmacokinetic and toxicological profile of a compound.

Known ADMET Profile of Ticagrelor:

Ticagrelor is rapidly absorbed with a bioavailability of approximately 36%. wikipedia.org It is extensively bound to plasma proteins (>99%). hres.ca The primary route of elimination is through hepatic metabolism, mainly by the CYP3A4 enzyme, which forms the active metabolite AR-C124910XX. hres.ca Other metabolic pathways include N-dealkylation to form AR-C133913XX and hydroxylation. oup.comnih.gov

Predicted ADMET Profile of this compound:

The introduction of a hydroxyl group to form this compound would be expected to increase the compound's polarity. This increased polarity would likely have several consequences for its ADMET profile:

Absorption: Increased polarity might slightly decrease passive intestinal absorption.

Distribution: The volume of distribution could be altered.

Excretion: The increased water solubility would likely favor renal excretion of the compound or its conjugates.

Toxicity: The potential for toxicity would need to be assessed, as hydroxylamine (B1172632) metabolites can sometimes be associated with specific toxicity profiles. frontiersin.org

Various in silico tools can be used to predict these properties. nih.govacs.orgtandfonline.comfrontiersin.orguniroma1.itnih.govjapsonline.com

Table 6.3.1: Comparison of Predicted ADMET Properties
PropertyTicagrelorPredicted for this compoundReference
Absorption
Bioavailability~36%Potentially lower wikipedia.org
Intestinal AbsorptionHighModerate to High japsonline.com
Distribution
Plasma Protein Binding>99%Likely high, but potentially slightly lower hres.ca
Metabolism
Primary EnzymeCYP3A4Further metabolism (e.g., glucuronidation) is likely hres.ca
Excretion
RoutePrimarily hepaticIncreased potential for renal excretion hres.ca
Toxicity
GenotoxicityNegativeRequires specific assessment frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

QSAR Studies on P2Y12 Antagonists:

While specific QSAR models for this compound analogues have not been reported, QSAR studies have been conducted on various series of P2Y12 receptor antagonists. tcmsp-e.comresearchgate.netnih.govjapsonline.com These studies typically use a set of known active and inactive compounds to derive a model that can predict the activity of new, untested analogues. The descriptors used in these models can be steric, electronic, or hydrophobic in nature.

Potential for QSAR Modeling of this compound Analogues:

A QSAR study on a series of this compound analogues could be highly valuable for understanding the structural requirements for optimal P2Y12 receptor inhibition. Such a study would involve synthesizing a library of analogues with variations in different parts of the molecule and measuring their biological activity. The resulting data could then be used to build a predictive QSAR model. This model could guide the design of new analogues with improved potency and pharmacokinetic properties. The model would likely highlight the importance of the N-hydroxy group and its interactions, as well as the contributions of other structural features of the Ticagrelor scaffold.

Conformational Analysis and Stereochemistry

The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a molecule are crucial for its biological activity.

Conformational and Stereochemical Aspects of Ticagrelor:

Ticagrelor is a complex molecule with multiple chiral centers, leading to a specific stereochemistry that is essential for its activity. The cyclopentane (B165970) ring, a key structural feature, can adopt various conformations, such as envelope and twist forms. rsc.org Conformational analysis of Ticagrelor has shown that it can exist in different conformations, with a preference for a specific arrangement that facilitates its binding to the P2Y12 receptor. uliege.be

Inferred Conformational and Stereochemical Implications for this compound:

The introduction of a hydroxyl group on the nitrogen atom of the cyclopropylamino side chain would add another layer of complexity to the conformational landscape of the molecule. The N-hydroxy group could participate in intramolecular hydrogen bonding, which could influence the preferred conformation of the side chain and its orientation relative to the core of the molecule. This, in turn, could affect how the molecule fits into the P2Y12 binding pocket. The stereochemistry at the nitrogen atom would also become a factor, as the hydroxyl group could exist in different spatial orientations. A detailed conformational analysis, likely using a combination of NMR spectroscopy and computational methods, would be necessary to fully understand the three-dimensional structure of this compound and its implications for biological activity. nih.gov

Vii. Interactions of N Hydroxy Ticagrelor with Biological Systems Preclinical/mechanistic

Cytochrome P450 Enzyme Inhibition and Induction Profiling

In vitro studies have been conducted to characterize the potential of N-Hydroxy Ticagrelor (B1683153) to inhibit or induce cytochrome P450 (CYP) enzymes. These enzymes are critical for the metabolism of a vast number of drugs, and any significant interaction could lead to clinically relevant drug-drug interactions.

Preclinical in vitro studies have demonstrated that both ticagrelor and its active metabolite, N-Hydroxy Ticagrelor, are weak inhibitors of CYP3A4. pharmgkb.org They have shown no inhibitory effect on several other major CYP isoforms, including CYP1A2, CYP2C19, and CYP2E1. pharmgkb.org Furthermore, ticagrelor, the parent compound, has been shown to have little to no inhibitory effect on CYP2B6, CYP2C8, and CYP2D6. nih.gov While ticagrelor showed a tendency for weak induction of CYP2B6 and CYP2C9 in fresh human hepatocytes, the potential for clinically significant drug interactions through this mechanism is considered low at therapeutic concentrations. nih.govopenaccessjournals.com Ticagrelor was not found to be an inducer of CYP1A2 or CYP3A4. nih.govresearchgate.net

Table 1: In Vitro Inhibition Profile of this compound and Ticagrelor on Human CYP Isoforms

CYP Isoform Ticagrelor Inhibition This compound Inhibition
CYP1A2 No significant inhibition nih.govpharmgkb.org No significant inhibition pharmgkb.org
CYP2B6 Little to no inhibition nih.gov Data not available
CYP2C8 Little to no inhibition nih.gov Data not available
CYP2C9 Moderate inhibition (IC50 of 10.5 μM for ticagrelor) nih.gov Data not available
CYP2C19 No significant inhibition nih.govpharmgkb.org No significant inhibition pharmgkb.org
CYP2D6 Little to no inhibition nih.gov Data not available
CYP2E1 No significant inhibition nih.govpharmgkb.org No significant inhibition pharmgkb.org
CYP3A4 Weak inhibitor pharmgkb.org Weak inhibitor pharmgkb.org
CYP3A5 Potential activator fda.gov.twpharmgkb.org Potential activator fda.gov.twpharmgkb.org

Table 2: In Vitro Induction Profile of Ticagrelor on Human CYP Isoforms

CYP Isoform Induction Potential
CYP1A2 Not an inducer nih.govresearchgate.net
CYP2B6 Tendency for induction, but low potential for clinical interaction nih.govopenaccessjournals.com
CYP2C9 Tendency for induction, but low potential for clinical interaction nih.govopenaccessjournals.com
CYP3A4 Not an inducer nih.govresearchgate.net

Transporter Interaction Studies (e.g., P-glycoprotein, OATP)

The interaction of this compound and its parent compound with drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), has been investigated in preclinical models. These transporters are crucial for the absorption, distribution, and excretion of many drugs.

Both ticagrelor and this compound have been identified as weak substrates and inhibitors of the P-gp transporter. pharmgkb.orgservice.gov.uk P-gp is an efflux transporter that can limit the intestinal absorption of its substrates. In vitro studies using Caco-2 cells, a model for the intestinal barrier, have shown that ticagrelor has an efflux ratio of approximately 2.28 to 2.71, indicating it is a weak P-gp substrate. nih.govresearchgate.net

Furthermore, ticagrelor and its metabolites have been shown to interact with other transporters. They have an inhibitory effect on the organic anion transporter-3 (OAT-3)-dependent uptake of uric acid and a weak inhibitory effect on uric acid transporter-1 (URAT-1) mediated uric acid uptake. hpfb-dgpsa.ca Ticagrelor is also a weak inhibitor of OATP1B1, OATP1B3, and OATP2B1 at concentrations achieved in plasma and the intestine. ecrjournal.com A genome-wide association study suggested that genetic variations in OATP1B1 can influence the plasma levels of both ticagrelor and this compound. nih.govresearchgate.net

Table 3: Interaction of this compound and Ticagrelor with Drug Transporters

Transporter Interaction Compound
P-glycoprotein (P-gp) Weak substrate and inhibitor pharmgkb.orgservice.gov.uk Ticagrelor and this compound
OATP1B1 Weak inhibitor ecrjournal.com Ticagrelor
OATP1B3 Weak inhibitor ecrjournal.com Ticagrelor
OATP2B1 Weak inhibitor ecrjournal.com Ticagrelor
OAT-3 Inhibitor of uric acid uptake hpfb-dgpsa.ca Ticagrelor and its metabolites
URAT-1 Weak inhibitor of uric acid uptake hpfb-dgpsa.ca Ticagrelor and its metabolites

Mechanistic Drug-Drug Interaction Studies in Preclinical Models

Preclinical studies have explored the mechanistic basis of potential drug-drug interactions involving ticagrelor and its active metabolite, this compound. These studies often utilize in vitro systems and animal models to predict clinical outcomes.

The co-administration of ticagrelor with potent inhibitors or inducers of CYP3A4, the primary enzyme responsible for its metabolism, can significantly alter its plasma concentrations. frontiersin.org For example, ketoconazole, a strong CYP3A4 inhibitor, increases ticagrelor exposure, while rifampicin, a potent CYP3A4 inducer, decreases it. frontiersin.org These interactions are primarily driven by the effect on the parent compound, ticagrelor, which in turn affects the formation of this compound.

Interactions involving transporters have also been investigated. For instance, the co-administration of cyclosporine, a potent inhibitor of both CYP3A and P-gp, with ticagrelor resulted in a significant increase in the exposure to both ticagrelor and this compound in healthy volunteers. researchgate.netdovepress.com This suggests that both metabolic and transporter inhibition contribute to this interaction. In a canine model, no significant pharmacodynamic interaction was observed when ticagrelor was co-administered with cangrelor, another P2Y12 inhibitor. nih.gov However, an interaction was noted with clopidogrel, another antiplatelet agent, depending on the timing of administration. nih.gov

Potential for Pharmacokinetic-Pharmacodynamic Dissociation/Association with Parent Compound

This compound exhibits a strong pharmacokinetic and pharmacodynamic association with its parent compound, ticagrelor. Both compounds are direct-acting, reversible antagonists of the P2Y12 receptor and possess similar potency. hres.ca The formation of this compound is rapid, with a median Tmax of approximately 2.5 hours, following the rapid absorption of ticagrelor (median Tmax of 1.5 hours). hpfb-dgpsa.ca

Viii. Future Research Directions for N Hydroxy Ticagrelor

Targeted Synthesis of N-Hydroxy Ticagrelor (B1683153) for Comprehensive Characterization

A foundational step in studying any metabolite is obtaining a pure reference standard. Future research must prioritize the development of a targeted, robust synthetic process for N-Hydroxy Ticagrelor. The synthesis of Ticagrelor itself involves complex multi-step processes, often starting from precursors like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) and involving chiral amines and cyclopentyl derivatives. jocpr.comrasayanjournal.co.ingoogle.com

A potential synthetic strategy could involve introducing a hydroxyl group at the nitrogen atom of the triazolopyrimidine core or on the cyclopropylamino side chain at a late stage of the established Ticagrelor synthesis. This would require careful selection of protecting groups and oxidizing agents to achieve regioselectivity and avoid unwanted side reactions. An efficient synthesis would provide the necessary quantities of this compound for full structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), and for use in subsequent pharmacological and toxicological studies.

Table 1: Potential Synthetic Approaches and Characterization Techniques

Research Phase Approach / Technique Objective
Synthesis Late-stage functionalization of Ticagrelor or intermediates. To specifically introduce a hydroxyl group at the target nitrogen atom.
Development of novel synthetic routes using protected precursors. To create a scalable and efficient process for producing pure this compound.
Purification High-Performance Liquid Chromatography (HPLC). To isolate the synthesized compound to a high degree of purity. researchgate.net
Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C). To confirm the precise chemical structure and connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS). To determine the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy. To identify functional groups present in the molecule.

Investigation of this compound as a Potential Research Tool

Beyond its direct pharmacological effects, a synthesized and characterized this compound could serve as an invaluable research tool. Its availability as a reference standard is critical for the accurate quantification in biological matrices during metabolic and pharmacokinetic studies of Ticagrelor.

It could also be used to investigate the specificity and mechanisms of the cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for Ticagrelor metabolism. researchgate.net By studying the formation of this compound, researchers can gain deeper insights into the structure-activity relationships of these enzymes. This knowledge can be applied to predict potential drug-drug interactions with other medications metabolized by the same enzymes. researchgate.netnih.gov

Advanced Analytical Techniques for Trace-Level Detection and Quantification

Given that this compound is likely a minor metabolite, its detection and quantification in biological samples present a significant analytical challenge. Future efforts must focus on developing and validating highly sensitive and specific analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose, offering the ability to detect compounds at very low concentrations (ng/mL or lower) in complex matrices like human plasma. unige.chnih.govoup.com Method development would involve optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation on a C18 column, and mass spectrometric conditions (e.g., electrospray ionization mode and monitoring specific mass transitions). unige.chnih.govresearchgate.net Such methods are essential for detailed pharmacokinetic studies to determine the concentration-time profile of this compound after administration of the parent drug. unige.ch

Table 2: Advanced Analytical Methodologies

Technique Application Key Advantages
LC-MS/MS Quantification in plasma and urine. oup.com High sensitivity (trace-level detection), high specificity, suitable for complex biological matrices. unige.chnih.gov
HPLC-UV Routine quantification in bulk drug or formulations. ajpaonline.comnih.gov Robust, widely available, good for higher concentration analysis.
UPLC Improved separation efficiency over HPLC. nih.gov Faster analysis times, better resolution of closely related compounds.
NMR Spectroscopy Structural elucidation of the isolated metabolite. Provides definitive structural information.

Computational and Systems Pharmacology Approaches for Integrated Understanding

Computational modeling and quantitative systems pharmacology (QSP) offer powerful tools to integrate existing data and predict the behavior of complex biological systems. numberanalytics.com These approaches can be leveraged to build a more complete picture of Ticagrelor's metabolism and action, including the role of minor metabolites like this compound.

Q & A

(Basic) What methodological approaches are recommended for quantifying unbound concentrations of ticagrelor and its metabolites in preclinical studies?

To measure unbound concentrations of ticagrelor and its active metabolite (TAM), equilibrium dialysis coupled with ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is a validated approach. This method accounts for matrix effects and ensures sensitivity in small sample volumes (e.g., murine plasma). However, researchers must evaluate recovery rates and potential concentration-dependent binding artifacts caused by nonspecific adsorption (NSA). Methodological rigor, such as including dialyzed vs. undialyzed plasma controls, is critical for accurate pharmacokinetic modeling .

(Basic) How can factorial design be applied to optimize ticagrelor formulation for enhanced dissolution and disintegration?

A 2³-factorial design (three factors at two levels) is effective for optimizing amorphous solid dispersions of ticagrelor. Key factors include polymer concentration, surfactant type, and processing temperature. Responses like dissolution rate and disintegration time are analyzed using software (e.g., Design Expert® 13) to identify optimal ratios. For example, increasing hydrophilic polymer content improves dissolution, while surfactant selection impacts wettability. This approach ensures robust formulation development for BCS Class IV drugs like ticagrelor .

(Advanced) How should researchers address contradictions in efficacy data between ticagrelor and prasugrel in network meta-analyses?

Discrepancies arise from differences in trial endpoints (e.g., 30-day vs. 1-year outcomes) and patient populations. For instance, prasugrel showed superior 1-year all-cause mortality reduction in NICE guidelines but with overlapping confidence intervals in short-term analyses . Researchers must stratify by clinical context (e.g., STEMI vs. NSTEMI) and adjust for confounders like bleeding risk. Sensitivity analyses using cost-effectiveness thresholds and real-world adherence data can clarify these contradictions .

(Advanced) What is the evidence supporting ticagrelor monotherapy after short-term dual antiplatelet therapy (DAPT) in ACS patients?

Post hoc analyses of the GLOBAL LEADERS trial suggest that 1-month DAPT followed by 23-month ticagrelor monotherapy reduces bleeding events (BARC 3–5) without increasing ischemic risk compared to 12-month DAPT. However, mortality benefits were nonsignificant. Methodologically, researchers should prioritize RCTs with extended follow-up and standardized bleeding definitions to validate these findings .

(Advanced) How do preclinical models demonstrate ticagrelor’s plaque-stabilizing effects in advanced atherosclerosis?

In apoE−/− mice, 25-week ticagrelor treatment reduced necrotic core area and increased fibrous cap thickness, suggesting plaque stabilization. In vitro, ticagrelor inhibited oxLDL uptake and apoptosis in macrophages. Researchers should combine histopathological analysis (e.g., aortic sinus lesion scoring) with mechanistic studies (e.g., flow cytometry for apoptosis markers) to replicate these findings .

(Advanced) What pharmacogenomic factors influence ticagrelor’s antiplatelet efficacy in ACS patients?

Whole-exome sequencing identifies SNPs in SLO1B1, P2Y12, and PEAR1 as modulators of ticagrelor response. For example, PEAR1 variants correlate with platelet aggregation rates. Researchers should integrate platelet function tests (e.g., VerifyNow) with genomic data and apply multivariate regression to isolate genetic predictors .

(Advanced) How does aspirin dose variability affect ticagrelor’s efficacy in multinational trials?

In the PLATO trial, higher aspirin maintenance doses (>100 mg/day) in North America attenuated ticagrelor’s efficacy compared to clopidogrel, potentially due to drug-drug interactions. Researchers must standardize aspirin dosing in trial protocols and perform region-stratified subgroup analyses to control for this confounder .

(Basic) What are key considerations for designing retrospective studies on ticagrelor’s real-world effectiveness?

Retrospective cohorts should include ≥1-month post-discharge follow-up, standardized endpoints (e.g., TIMI bleeding), and adjustment for comorbidities (e.g., CKD). Data extraction from electronic health records requires validation against pharmacy dispensing logs. Statistical tools like SPSS can manage categorical variables (e.g., adverse events) via chi-square or logistic regression .

(Advanced) What methodologies are used to evaluate bleeding risks in ticagrelor-aspirin combination therapy?

The TWILIGHT trial employed Bleeding Academic Research Consortium (BARC) criteria to show that ticagrelor monotherapy after 3-month DAPT reduced clinically relevant bleeding (HR 0.56). Researchers should use time-to-event analysis (Cox regression) and propensity scoring to minimize selection bias in observational studies .

(Advanced) How can network meta-analyses reconcile conflicting cost-effectiveness outcomes between ticagrelor and prasugrel?

Bayesian network meta-analyses incorporating 30-day and 1-year data show prasugrel is cost-effective in high-risk PCI cohorts, while ticagrelor favors conservatively managed ACS. Probabilistic sensitivity analyses (e.g., Monte Carlo simulations) and quality-adjusted life-year (QALY) metrics are essential for contextualizing these results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.